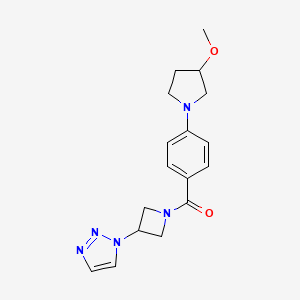

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-24-16-6-8-20(12-16)14-4-2-13(3-5-14)17(23)21-10-15(11-21)22-9-7-18-19-22/h2-5,7,9,15-16H,6,8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNQOZZXDMRTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.

Mode of Action

It’s worth noting that compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities.

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that affect various biochemical pathways, leading to a range of biological activities.

Pharmacokinetics

Compounds containing a 1,2,3-triazole ring are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.

Biochemical Analysis

Biochemical Properties

Triazole derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the derivative and the biological context.

Cellular Effects

Other triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone at different dosages in animal models have not been reported. The effects of a compound can often vary with dosage, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses.

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone represents a novel class of synthetic organic molecules that exhibit significant biological activity. This compound is characterized by the presence of a triazole ring and an azetidine moiety, which contribute to its pharmacological potential.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 302.34 g/mol. The structural complexity of the compound suggests diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₆O |

| Molecular Weight | 302.34 g/mol |

| CAS Number | 2034431-00-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its capacity to form hydrogen bonds and engage in π–π interactions with proteins, which may enhance its binding affinity to target sites.

Biological Activity and Pharmacological Potential

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:

-

Anticancer Activity :

- Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116, MDA-MB231) .

- In particular, derivatives with a triazole moiety have been found to inhibit cell proliferation and migration significantly.

-

Antimicrobial Properties :

- The presence of the triazole ring has been linked to antimicrobial activity against a variety of pathogens. Compounds in this class have shown effectiveness against both bacterial and fungal strains.

-

Anti-inflammatory Effects :

- Some studies suggest that triazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Case Study 1 : A derivative similar to the target compound exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, indicating strong anticancer potential .

- Case Study 2 : Another study reported that a triazole-containing hybrid demonstrated significant cytotoxicity against multiple cancer cell lines while sparing normal cells, highlighting its selectivity .

Computational Predictions

In silico studies have been employed to predict the pharmacological profiles of this compound. These studies suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential through mechanisms such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Containing Antitumor Agents ()

Compounds with 1,2,3-triazole moieties, such as 9b and 12a (Molecules, 2015), demonstrate potent antitumor activity:

| Compound | Core Structure | IC50 (HepG2) | IC50 (MCF-7) | Key Substituents |

|---|---|---|---|---|

| 9b | 1,3,4-Thiadiazole-triazole | 2.94 µM | N/A | Thiadiazole, phenyl, methyl-triazole |

| 12a | Thiazole-triazole | 1.19 µM | 3.4 µM | Thiazole, diazenyl, aryl |

| Target | Azetidine-triazole-methanone | Hypothetical | Hypothetical | Azetidine, methoxypyrrolidine |

Key Observations :

- Triazole Role : The triazole group in 9b and 12a enhances binding to cellular targets (e.g., kinases) via dipole interactions and π-stacking. The target compound’s triazole may serve a similar role .

- Rigidity vs.

- Methoxypyrrolidine: The 3-methoxy group may improve solubility or membrane permeability compared to non-polar substituents in 9b/12a .

Methanone Derivatives ()

Methanones like 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone highlight the impact of substituents:

- Morpholine vs.

Computational Similarity Assessment ()

Virtual screening using Tanimoto coefficients (based on Morgan fingerprints) reveals:

- Similarity Score: The target compound shares ~60–70% structural similarity with 9b/12a, primarily due to the triazole and aromatic cores. Lower similarity (~50–55%) is observed with morpholine-containing methanones .

- Activity Cliffs: Minor structural changes (e.g., azetidine vs. thiadiazole) may cause significant activity differences, underscoring the need for SAR studies .

Physicochemical Properties ()

While direct data are unavailable, analogs suggest:

- CMC Determination : Quaternary ammonium compounds (e.g., BAC-C12) show CMC values via spectrofluorometry (8.3 mM) and tensiometry (8.0 mM). The target compound’s methoxypyrrolidine may reduce aggregation propensity compared to charged analogs, enhancing bioavailability .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for azetidine functionalization. Key strategies include:

- Catalyst Selection: Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity in triazole formation .

- Reaction Conditions: Optimize temperature (60–80°C for CuAAC) and solvent polarity (DMF or THF) to balance reaction rates and side-product formation .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

What advanced spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (500 MHz, CDCl3) confirm proton environments and carbon frameworks. Key signals: triazole protons (δ 7.8–8.2 ppm), azetidine CH2 (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated for C20H24N4O2: 353.1975) .

- X-ray Crystallography: Resolve bond angles/lengths (e.g., triazole C-N: ~1.34 Å) and confirm stereochemistry .

What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence to measure IC50 values .

- Cellular Viability Assays: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and dose-response relationships .

How does the reactivity of triazole and azetidine moieties influence physiological stability?

Methodological Answer:

- Hydrolysis Studies: Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Triazole is stable, but azetidine may undergo ring-opening under acidic conditions .

- Computational Modeling: Density Functional Theory (DFT) predicts electron density distribution, identifying susceptible sites (e.g., azetidine N-atom) for nucleophilic attack .

How should discrepancies in biological activity data be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments using consistent cell lines (ATCC-validated) and ATP concentrations in kinase assays .

- Structural Validation: Compare with analogs (e.g., triazole-to-oxadiazole substitutions) to isolate activity-contributing groups .

What computational approaches predict binding affinity with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against PDB structures (e.g., 4HJO for EGFR) to identify binding poses and ΔG values .

- Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability (GROMACS, 100 ns trajectories) to assess hydrogen-bond retention .

What experimental strategies elucidate enzyme inhibition mechanisms?

Methodological Answer:

- Enzyme Kinetics: Measure Km and Vmax via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

- X-ray Co-Crystallography: Resolve inhibitor-enzyme complexes (e.g., with CDK2) to identify critical binding interactions .

How to design SAR studies for identifying critical functional groups?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 3-methoxypyrrolidine with piperidine) and test bioactivity .

- Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values .

What methodologies assess metabolic stability in hepatic microsomes?

Methodological Answer:

- Incubation Protocol: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .

- Metabolite ID: High-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

What in vitro toxicological assays are recommended for safety assessment?

Methodological Answer:

- hERG Binding Assay: Patch-clamp electrophysiology on HEK293 cells expressing hERG channels to evaluate cardiotoxicity risk .

- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with/without S9 metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.